Vapor Pressure and Volatility: Disiloxane, methoxypentamethyl- vs. Hexamethyldisiloxane (HMDSO)
Disiloxane, methoxypentamethyl- exhibits a vapor pressure of 49.6 mmHg at 25 °C, compared to 41.4 ± 0.2 mmHg at 25 °C for hexamethyldisiloxane (HMDSO, CAS 107-46-0) . This approximately 20% higher vapor pressure, combined with a lower boiling point (96.5 °C at 760 mmHg vs. 100–101 °C for HMDSO) and higher density (0.842 g/cm³ vs. 0.764 g/mL at 20 °C for HMDSO), reflects the polarity contribution of the methoxy substituent . The higher vapor pressure may translate to increased precursor delivery rates in vapor-phase processes such as chemical vapor deposition (CVD), where precise control of precursor flux is critical for achieving specified film thicknesses and uniformity.
| Evidence Dimension | Vapor pressure at 25 °C and boiling point |
|---|---|
| Target Compound Data | Vapor pressure: 49.6 mmHg at 25 °C; Boiling point: 96.5 °C at 760 mmHg; Density: 0.842 g/cm³ |
| Comparator Or Baseline | Hexamethyldisiloxane (HMDSO, CAS 107-46-0): Vapor pressure: ~41.4 mmHg at 25 °C; Boiling point: 100–101 °C; Density: 0.764 g/mL at 20 °C |
| Quantified Difference | Vapor pressure: +8.2 mmHg (~+20% higher); Boiling point: –3.5 to –4.5 °C lower; Density: +0.078 g/cm³ (~+10% higher) |
| Conditions | Predicted and literature values at 760 mmHg and 25 °C; Chemnet and ChemicalBook data for target; ChemicalBook/chemsrc data for HMDSO |
Why This Matters
For CVD or atomic layer deposition (ALD) precursor selection, the higher vapor pressure of Disiloxane, methoxypentamethyl- may enable lower substrate temperature delivery or reduced bubbler heating requirements, potentially improving process energy efficiency or substrate compatibility.
